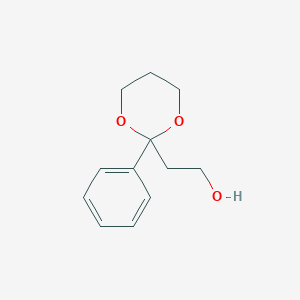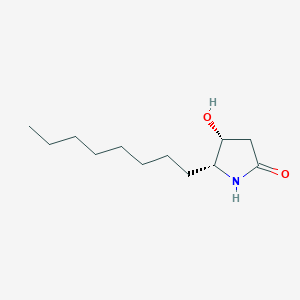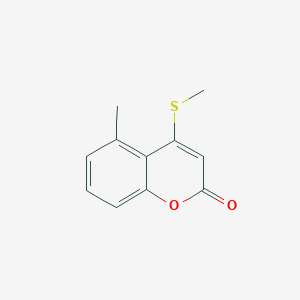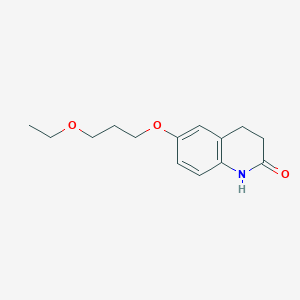![molecular formula C12H15BrO B14508742 1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene CAS No. 64340-86-9](/img/structure/B14508742.png)
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H13BrO It is a derivative of benzene, where a bromine atom is substituted at the para position, and a 2-methylbut-3-en-2-yloxy group is attached via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromophenol with 3,3-dimethylallyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar in structure but with different substitution patterns.
4-Bromo-1-butene: Another brominated benzene derivative with different functional groups.
Uniqueness
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene is unique due to its specific substitution pattern and the presence of the 2-methylbut-3-en-2-yloxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64340-86-9 |
|---|---|
Molekularformel |
C12H15BrO |
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
1-bromo-4-(2-methylbut-3-en-2-yloxymethyl)benzene |
InChI |
InChI=1S/C12H15BrO/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10/h4-8H,1,9H2,2-3H3 |
InChI-Schlüssel |
KNTHDUPHVAQCCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)OCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)






![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)


![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)


